molecular formula C23H20FN3OS2 B12024307 (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-16-3

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12024307
CAS No.: 623936-16-3
M. Wt: 437.6 g/mol
InChI Key: SISSPFMWCRUHQM-MOSHPQCFSA-N
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Description

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a fluorinated phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their function or altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its combination of a pyrazole moiety, a fluorinated phenyl group, and a thiazolidinone ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

623936-16-3

Molecular Formula

C23H20FN3OS2

Molecular Weight

437.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20FN3OS2/c1-3-11-26-22(28)20(30-23(26)29)13-17-14-27(18-7-5-4-6-8-18)25-21(17)16-10-9-15(2)19(24)12-16/h4-10,12-14H,3,11H2,1-2H3/b20-13-

InChI Key

SISSPFMWCRUHQM-MOSHPQCFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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